Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
Overview
Description
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, a chlorophenoxy moiety, and a ketone functional group, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate typically involves the reaction of 3-chlorophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the phosphorus atom, leading to the formation of the phosphonate ester. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphorylation.
Medicine: Investigated for its potential use in drug development, especially in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate in their catalytic cycle. This inhibition can disrupt various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used as a flame retardant and in chemical synthesis.
3-Chlorophenylphosphonic acid: Contains a similar chlorophenoxy group but lacks the ketone functionality.
Dimethyl 2-oxo-2-phenylethylphosphonate: Similar structure but with a phenyl group instead of a chlorophenoxy group.
Uniqueness
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is unique due to the combination of its phosphonate, chlorophenoxy, and ketone groups. This combination provides distinct reactivity and potential for diverse applications in various fields, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-4-9(12)6-11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUZMPUXAFKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC(=CC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393719 | |
Record name | Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40665-94-9 | |
Record name | Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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